molecular formula C21H21N5OS B2547158 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 852143-63-6

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2547158
CAS No.: 852143-63-6
M. Wt: 391.49
InChI Key: SCQRNGOOBIFFJF-UHFFFAOYSA-N
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Description

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic molecule designed for research applications, particularly in the field of antimicrobial discovery. It features a 1,2,4-triazole ring system, a heterocyclic scaffold recognized for its broad-spectrum biological activities . The 1,2,4-triazole core is a privileged structure in medicinal chemistry and is present in several clinically used therapeutic agents . This specific molecule incorporates a 1H-indol-3-yl substituent and a thioacetamide bridge, structural motifs often associated with enhanced bioactive properties. The global spread of drug-resistant bacteria necessitates the continuous investigation of new chemical entities with novel mechanisms of action . Derivatives of 1,2,4-triazole have demonstrated significant antibacterial potential against a range of Gram-positive and Gram-negative pathogens, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The research value of this compound lies in its exploration as a potential antibacterial agent. Its structure allows researchers to probe structure-activity relationships (SAR), particularly how the ethyl, indole, and p-tolyl acetamide substituents influence potency and selectivity. While the exact mechanism of action for this specific compound requires further investigation, related 1,2,4-triazole derivatives have been studied as inhibitors of bacterial enzymes like DNA gyrase . This compound is intended for research use only, providing a key intermediate for scientists working to develop new therapeutic strategies to overcome antimicrobial resistance.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-7-5-4-6-16(17)18)24-25-21(26)28-13-19(27)23-15-10-8-14(2)9-11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQRNGOOBIFFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a notable derivative in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that combines an indole moiety with a triazole ring and a thioether linkage. The presence of these functional groups is crucial for its biological activity.

Component Description
IndoleKnown for its diverse biological activities, including anticancer effects.
TriazoleExhibits antifungal, antibacterial, and anticancer properties.
ThioetherEnhances lipophilicity and may improve bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity against MCF-7 and HCT-116 :
    • The compound showed moderate activity against MCF-7 cells (IC50 = 18.1 µM) and HCT-116 cells (IC50 = 46.9 µM), indicating its potential as an anticancer agent .
    • Structural modifications, such as the incorporation of electron-donating groups, further enhanced potency against these cell lines (IC50 values ranging from 2.2 to 15.4 µM for HCT-116) .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, disrupting their normal function .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are essential for protecting cells from oxidative stress-related damage.

Findings

  • Radical Scavenging Activity : The compound demonstrated significant free radical scavenging ability, which is linked to the presence of the indole moiety known for such properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of similar compounds.

Modification Effect on Activity
Electron-donating groupsIncreased cytotoxicity
Thioether linkageImproved lipophilicity and potential bioavailability

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide exhibit antimicrobial properties. The synthesis and evaluation of related triazole derivatives have shown varying levels of activity against bacterial strains. For instance, studies have demonstrated that certain triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, although the specific compound's antimicrobial efficacy may vary .

Antioxidant Properties

The antioxidant activity of this compound has been investigated alongside its structural analogs. Research has shown that triazole-containing compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for potential therapeutic applications in diseases linked to oxidative damage .

Inhibitors of Acetylcholinesterase

Compounds with similar structural features to this compound have been studied as inhibitors of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function . This suggests that the compound may hold potential as a therapeutic agent for neurodegenerative disorders.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These computational studies provide insights into binding affinities and molecular interactions that are critical for drug design . The results from these studies can guide the optimization of the compound's structure for enhanced biological activity.

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings suggest that similar triazole derivatives can induce apoptosis in certain cancer cells, indicating a potential role in cancer therapy . However, further research is needed to establish the specific cytotoxic effects of this compound.

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various triazole derivativesFound moderate antibacterial activity against selected strains
Acetylcholinesterase Inhibition StudyAssessed AChE inhibitors derived from triazolesIdentified promising candidates with significant inhibitory effects
Cytotoxicity EvaluationTested on cancer cell linesIndicated potential apoptotic effects but requires further validation

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural differences and functional properties of analogous compounds:

Compound Name Triazole Substituents Acetamide Substituent Key Activity/Property Reference
Target Compound : 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide 4-ethyl, 5-(1H-indol-3-yl) N-(p-tolyl) Hypothesized Orco modulation*
VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-(3-pyridinyl) N-(4-ethylphenyl) Potent Orco agonist (EC₅₀ ~5–20 µM)
OLC15 : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-ethyl, 5-(2-pyridinyl) N-(4-butylphenyl) Orco antagonist (IC₅₀ ~10 µM)
OLC-12 : 2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide 4-ethyl, 5-(4-pyridinyl) N-(4-isopropylphenyl) Orco agonist (EC₅₀ comparable to VUAA1)
6a (Iranian Journal) : 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-allyl, 5-(2-pyridinyl) N-H (unsubstituted) Synthetic intermediate; m.p. 182–184°C
Compound : 2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide 4-allyl, 5-(2-thienyl) N-(1-naphthyl) Not reported; structural diversity

Notes:

  • Pyridinyl vs.
  • Acetamide Substituents : The p-tolyl group (methyl) in the target compound may offer better metabolic stability than ethylphenyl (VUAA1) or isopropylphenyl (OLC-12) .
  • Activity Trends : Pyridine position (2-, 3-, or 4-) in triazole derivatives correlates with agonist/antagonist activity. For example, 3-pyridinyl (VUAA1) is agonistic, while 2-pyridinyl (OLC15) is antagonistic .

Q & A

Q. How can researchers address formulation challenges for in vivo delivery?

  • Methodology :
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability. Characterize drug release profiles in PBS (pH 7.4) .
  • Tablet formulation : Use wet granulation with excipients like microcrystalline cellulose and sodium starch glycolate. Perform dissolution testing per pharmacopeial standards (e.g., USP) .

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